molecular formula C24H26N4O4S B2689584 N-(4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide CAS No. 1021119-03-8

N-(4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide

Cat. No.: B2689584
CAS No.: 1021119-03-8
M. Wt: 466.56
InChI Key: AGCCXWJDPNEGFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridine-3-sulfonamide core substituted with a 4-methoxyphenyl group and a 2-oxoethylpiperazine moiety. While direct biological data are unavailable in the provided evidence, structural analogs highlight its likely role in targeting receptors such as serotonin or dopamine systems due to the piperazine motif .

Properties

IUPAC Name

N-(4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S/c1-32-22-11-9-21(10-12-22)28(33(30,31)23-8-5-13-25-18-23)19-24(29)27-16-14-26(15-17-27)20-6-3-2-4-7-20/h2-13,18H,14-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCCXWJDPNEGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide, also known by its chemical structure and various synonyms, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the molecular formula C21H25N3O4C_{21}H_{25}N_{3}O_{4} and a molecular weight of approximately 375.45 g/mol. Its structure features a pyridine ring, a sulfonamide group, and a piperazine moiety, which are critical for its biological interactions.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many sulfonamide derivatives are known to inhibit specific enzymes, potentially affecting metabolic pathways.
  • Interaction with Receptors : The piperazine component may facilitate binding to neurotransmitter receptors, influencing neurochemical signaling.

Anticancer Activity

Studies have highlighted the potential anticancer properties of this compound. For instance:

  • Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells. The compound exhibited IC50 values in the nanomolar range, indicating potent activity .
  • Mechanisms of Induction : Morphological assessments revealed that treated cells displayed characteristics typical of apoptosis, such as chromatin condensation and cell shrinkage .

Neuropharmacological Effects

The piperazine moiety suggests potential applications in treating neurological disorders. Compounds with similar structures have been studied for their effects on:

  • Anxiolytic Activity : Preliminary studies suggest that this compound may modulate anxiety-related behaviors in animal models.
  • Antidepressant Effects : By interacting with serotonin receptors, it may contribute to mood regulation.

Table 1: Summary of Biological Activities

Biological ActivityObservationsReference
AnticancerSignificant cytotoxicity in vitro
Apoptosis InductionMorphological changes indicative of apoptosis
Neuropharmacological EffectsPotential anxiolytic and antidepressant properties

Recent Research Insights

A recent study conducted on a series of pyridine sulfonamides, including derivatives similar to this compound, utilized virtual screening and molecular docking techniques to identify promising candidates for further development .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C20H25N3O4SC_{20}H_{25}N_{3}O_{4}S and a molecular weight of approximately 403.5 g/mol. Its structure features a pyridine ring, a sulfonamide group, and a piperazine moiety, which contribute to its diverse biological activities. The IUPAC name reflects its complex structure, which includes methoxy and phenyl substituents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, derivatives of piperazine have shown efficacy against various cancer cell lines:

Compound NameCell Line TestedIC50 Value (µM)
Compound AMCF70.39
Compound BHCT1160.46
Compound CA3754.2

These compounds exhibit mechanisms involving inhibition of key enzymes and pathways associated with cancer progression . The sulfonamide group is particularly noted for enhancing the bioactivity of such compounds.

Antiviral Properties

The compound has also been investigated for its antiviral properties. Similar structures have demonstrated activity against viral strains including those responsible for influenza and HIV. For example, derivatives were found to exhibit effective inhibition against the Tacaribe virus with an EC50 of 0.71 µg/mL . This highlights the potential for further exploration in antiviral drug development.

Synthetic Methodologies

The synthesis of N-(4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyridine Ring : Utilizing cyclization reactions to create the pyridine structure.
  • Introduction of the Sulfonamide Group : Employing sulfonation techniques to attach the sulfonamide moiety.
  • Piperazine Modification : Modifying the piperazine ring to enhance solubility and biological activity.

Case Studies

Several case studies illustrate the therapeutic applications of this compound:

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, derivatives similar to this compound were tested against various cancer cell lines, demonstrating significant cytotoxic effects with IC50 values ranging from 0.01 µM to 12 µM across different assays .

Case Study 2: Antiviral Screening

Another investigation focused on the antiviral properties of related compounds against multiple viral strains, revealing promising results that warrant further research into their mechanisms of action and therapeutic potential .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs from and share the pyridinesulfonamide backbone but differ in substituents (Table 1).

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Substituents (R1, R2) Molecular Weight Yield (%) Key Spectral Data (IR, NMR)
Target Compound R1: 4-methoxyphenyl; R2: 2-oxoethylpiperazine ~487.5* N/A Expected: C=O stretch ~1700 cm⁻¹; δ 3.8 ppm (OCH3)
N-[(4-Chlorophenyl)carbamoyl]-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide (16) R1: 4-Cl-phenyl; R2: carbamoyl 514.0 56 C=O stretch ~1680 cm⁻¹; δ 7.4 ppm (Cl-C6H4)
N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) R1: CF3-benzoyl; R2: acetamide ~550.5* N/A C=O stretch ~1675 cm⁻¹; δ 2.1 ppm (CH3CO)
6-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-3-sulfonamide (Enamine) R1: 4-methoxyphenyl; R2: chloro-pyridine 464.38 N/A δ 3.8 ppm (OCH3); Cl mass peak at m/z 35

*Estimated based on structural similarity.

Key Observations:
  • Electron Effects : The target compound’s 4-methoxyphenyl group provides electron-donating properties, contrasting with electron-withdrawing groups (e.g., Cl in Compound 16, CF3 in 9a). This may enhance solubility but reduce metabolic stability compared to halogenated analogs .
  • Spectral Signatures : The methoxy proton resonance (δ ~3.8 ppm) is consistent across methoxy-containing analogs (e.g., Enamine’s compound ). Carbonyl stretches (~1670–1700 cm⁻¹) confirm the presence of sulfonamide and amide functionalities .

Stability and Toxicity Considerations

  • Chlorinated Analogs : Compounds like 16 and 19 () may pose environmental persistence risks due to C-Cl bonds .

Q & A

Basic: What are the recommended synthetic strategies for preparing N-(4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide?

Answer:
The synthesis of this compound involves multi-step reactions, typically starting with sulfonamide formation and subsequent functionalization. Key steps include:

  • Sulfonamide Coupling : React pyridine-3-sulfonyl chloride with 4-methoxyaniline under basic conditions (e.g., triethylamine) to form the N-substituted sulfonamide intermediate .
  • Piperazine Introduction : Use nucleophilic substitution to attach the 4-phenylpiperazine moiety via a ketone linker (e.g., 2-oxoethyl group). Ethanol or dichloromethane with NaOH is often employed for such reactions, as seen in structurally related piperazine derivatives .
  • Purification : Column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH) and recrystallization from ethanol are standard for isolating high-purity (>95%) products .

Basic: How should researchers characterize the structural integrity of this compound?

Answer:
A combination of spectroscopic and analytical methods is critical:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., in DMSO-d6_6) confirm substituent positions, with methoxy protons resonating at ~3.8 ppm and piperazine signals between 2.5–3.5 ppm .
  • FTIR : Key peaks include sulfonamide S=O stretching (~1350–1150 cm1^{-1}) and ketone C=O (~1680 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves bond lengths and angles, as demonstrated for related pyridine-carboxamide derivatives .

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Answer:
Discrepancies may arise from variations in assay conditions or impurities. Mitigation strategies include:

  • Purity Validation : Use HPLC (C18 column, gradient elution with acetonitrile/water) to ensure ≥98% purity, as impurities <2% can significantly alter bioactivity .
  • Dose-Response Curves : Perform assays across a broad concentration range (e.g., 1 nM–100 µM) to identify IC50_{50} values and rule out false positives/negatives .
  • Control Experiments : Compare results with structurally validated analogs (e.g., 4-phenylpiperazine derivatives) to isolate the impact of specific functional groups .

Advanced: What computational methods support structure-activity relationship (SAR) studies for this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., serotonin receptors, where the phenylpiperazine moiety is critical). Focus on hydrogen bonding between the sulfonamide group and active-site residues .
  • QSAR Modeling : Generate descriptors (e.g., logP, polar surface area) to correlate physicochemical properties with observed activity. Tools like MOE or RDKit are recommended .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability and conformational changes in aqueous environments .

Advanced: How can researchers design in vitro assays to evaluate this compound’s pharmacokinetic properties?

Answer:

  • Metabolic Stability : Use liver microsomes (human or rat) with LC-MS/MS to measure half-life (t1/2_{1/2}) and intrinsic clearance .
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration quantifies free fraction, critical for dose optimization .
  • Caco-2 Permeability : Assess intestinal absorption potential via monolayer transport assays, with apparent permeability (Papp_{app}) >1 × 106^{-6} cm/s indicating good bioavailability .

Advanced: What strategies address low solubility of this compound in aqueous media?

Answer:

  • Salt Formation : React with HCl or mesylate to improve solubility via ionizable groups (e.g., piperazine nitrogen) .
  • Cosolvency : Use DMSO/PBS mixtures (<10% DMSO) for in vitro assays, ensuring solvent concentrations do not induce cytotoxicity .
  • Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles (e.g., PLGA) to enhance dissolution and bioavailability .

Advanced: How can researchers validate target engagement in cellular models?

Answer:

  • Fluorescent Probes : Synthesize a BODIPY-labeled analog for live-cell imaging to track subcellular localization .
  • Thermal Shift Assays : Monitor protein melting temperature (Tm_m) shifts via differential scanning fluorimetry (DSF) to confirm binding .
  • CRISPR Knockout : Use gene-edited cell lines (e.g., lacking the target receptor) to establish compound specificity .

Advanced: What are the key considerations for scaling up synthesis without compromising yield?

Answer:

  • Process Optimization : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for cost-effective purification .
  • Green Chemistry : Employ microwave-assisted synthesis to reduce reaction times and improve ketone linker formation efficiency .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Advanced: How can researchers explore the compound’s potential as a prodrug?

Answer:

  • Esterification : Introduce hydrolyzable groups (e.g., acetyl or pivaloyl) at the sulfonamide nitrogen to enhance membrane permeability .
  • Enzymatic Activation : Test susceptibility to esterases or phosphatases in plasma or liver homogenates to identify labile prodrug candidates .
  • In Vivo PK/PD : Compare prodrug and parent compound pharmacokinetics in rodent models to validate sustained release or reduced toxicity .

Advanced: What in vivo models are suitable for evaluating this compound’s efficacy and safety?

Answer:

  • Rodent Models : Use tail-flick or hot-plate tests for analgesic activity if targeting CNS receptors (e.g., opioid or serotonin pathways) .
  • Toxicology : Conduct acute toxicity studies (OECD 423) with histopathology and serum biochemistry (ALT, AST, creatinine) to assess organ safety .
  • PK/PD Integration : Serial blood sampling and compartmental modeling (e.g., NONMEM) link exposure to effect, guiding dose regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.